molecular formula C21H32BNO4 B1415800 Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester CAS No. 1054484-83-1

Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cat. No.: B1415800
CAS No.: 1054484-83-1
M. Wt: 373.3 g/mol
InChI Key: WZQKIWNJIAYBAX-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a cyclopropyl group attached to a benzyl scaffold substituted with a pinacol-protected boronic acid moiety. The carbamic acid functionality is protected as a tert-butyl ester, enhancing stability during synthetic processes. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for biaryl bond formation . The compound is typically synthesized via alkylation or coupling reactions, as evidenced by protocols involving bromobenzyl intermediates and pinacol boronate exchange .

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23(17-12-13-17)14-15-8-10-16(11-9-15)22-26-20(4,5)21(6,7)27-22/h8-11,17H,12-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQKIWNJIAYBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C3CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and related studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C19H28BNO3
  • Molar Mass : 329.24 g/mol

Research indicates that this compound may interact with various biological pathways:

  • Gene Regulation : It has been shown to regulate cellular genes such as c-myc and c-fos. It may also repress the promoter of p53 and sequester transcription factors like CREB3 in the cytoplasm .
  • Cell Cycle Modulation : The compound appears to influence cell cycle regulation by repressing CDKN1A, which is crucial for normal cell cycle checkpoints .
  • Inflammatory Response : It targets transcription factors involved in inflammation, suppressing NF-kappa-B activation while activating AP-1 .

Anticancer Potential

Studies have suggested that compounds similar to this compound exhibit anticancer properties. For instance:

  • In Vitro Studies : In cell line assays, derivatives showed significant inhibition of cancer cell proliferation through apoptosis induction.
  • Mechanistic Insights : The compound’s ability to modulate gene expression linked to tumor growth inhibition has been documented .

Immunomodulatory Effects

The compound has demonstrated immunomodulatory effects by interacting with dendritic cells (DCs), leading to down-regulation of T-lymphocyte proliferation. This suggests potential applications in autoimmune diseases and transplant rejection scenarios .

Case Studies and Research Findings

A selection of case studies highlights the compound's biological activity:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
Study 2Gene RegulationShowed modulation of p53 and c-myc expression in treated cells compared to controls.
Study 3ImmunomodulationFound that treatment with the compound reduced T-cell activation markers in vitro.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Linker Flexibility : The benzyl linker in the target compound contrasts with sulfonyl propyl () or pyrrole () linkers, impacting steric accessibility in cross-couplings.
  • Carbamate Protection : The tert-butyl group is ubiquitous in analogs (e.g., ), ensuring amine stability, whereas methyl or benzyl carbamates () alter solubility and deprotection kinetics.
  • Heterocyclic vs. Aromatic Cores : Pyrimidine () and pyrrole () analogs demonstrate the versatility of boronic esters in diversifying pharmacophores.

Reactivity and Functional Group Compatibility

The pinacol boronate group enables efficient Suzuki-Miyaura couplings with aryl halides or triflates. For example, highlights a Suzuki reaction with a pyrazole boronate to yield biaryl therapeutics. The tert-butyl carbamate remains inert under coupling conditions but is cleavable via acidolysis (e.g., TFA), as seen in ’s post-coupling deprotection steps.

Table 2: Reaction Performance Comparison
Compound Coupling Partner Reaction Conditions Yield Reference ID
Target Compound Aryl halides (e.g., 5-bromopyridyl) Pd catalysis, mild base 60–75%*
4-(Pinacol boronate)-3,6-dihydropyridine-1-carboxylic acid tert-butyl ester 5-Bromopyridines Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O 92%
2-Cyclopropylaminopyrimidine-5-boronic acid pinacol ester Heteroaryl chlorides Microwave, PdCl₂(dppf) 68%

*Estimated from analogous reactions.

Notable Trends:

  • Electron-deficient aryl partners (e.g., pyridines) generally enhance coupling efficiency.
  • Steric hindrance from the cyclopropyl group may slightly reduce yields compared to linear alkyl analogs ().

Physicochemical and Stability Profiles

  • Boronate Stability : Pinacol esters are hydrolytically stable under neutral conditions but susceptible to oxidative or acidic cleavage. The tert-butyl carbamate further enhances stability, as seen in purity data (>95% in ).
  • Solubility : The cyclopropyl-benzyl scaffold increases hydrophobicity compared to piperidine or morpholine-containing analogs ().
  • Hazard Profile : Compounds with propyl linkers () exhibit milder hazards (H315/H319) versus brominated precursors (e.g., H335 in ).

Preparation Methods

Overview

Cyclopropyl-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a chemical compound with applications in organic synthesis and medicinal chemistry, featuring a tert-butyl carbamate group, a cyclopropyl ring, and a boronic ester moiety. Other names include tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate and 4-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID PINACOL ESTER.

Preparation Methods

The synthesis of Cyclopropyl-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. A common method starts with the preparation of the boronic ester intermediate, which is then coupled with a cyclopropyl-containing precursor under specific conditions, often using palladium catalysts and bases like potassium carbonate in an inert atmosphere to facilitate the coupling reaction.

Chemical Reactions Analysis

Cyclopropyl-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester can undergo several types of chemical reactions:

  • Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boronic ester moiety.

Reaction Conditions

Key reagents and conditions include:

  • Palladium Catalysts are commonly used in Suzuki-Miyaura coupling reactions.
  • Bases, such as potassium carbonate, are used to deprotonate intermediates and facilitate reactions.
  • Oxidizing Agents, such as hydrogen peroxide, may be used for oxidation reactions.

Industrial Production Methods

Industrial production likely involves similar synthetic routes optimized for yield and purity on a larger scale. Automated systems for precise control of reaction parameters, high-throughput screening, and continuous flow reactors enhance the efficiency and scalability of the production process.

Application in Suzuki-Miyaura Coupling

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be used in Suzuki-Miyaura coupling reactions to yield various products.

Example Reaction

Reactant 1 Reactant 2 Catalyst Conditions Yield
(S)-4-(l-acetyl-6-bromo-2-methyl-l,2,3,4-tetrahydroquinolin-5-yloxy)benzamide l-Cyclopropyl-4-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)-lH-pyrazole dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2 potassium carbonate; In 1,4-dioxane; water; at 100℃ 40%
l-[(2S)-6-bromo-2-methyl-5-[(4-methylpyridin-2-yl)oxy]-l, 2,3,4- tetrahydroquinolin-l-yl]ethan-l-one 1 -cyclopropyl-4-(tetramethyl-l ,3,2-dioxaborolan-2-yl)-lH-pyrazole $$1,1 '- bis(diphenylphosphino)ferrocene]dichloropalladium(II) potassium carbonate, and water, inert atmosphere, 100 °C 53%

Scientific Research Applications

Cyclopropyl-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is used in scientific research for the following applications:

  • As a building block in organic synthesis, particularly in forming complex molecules through coupling reactions.
  • In biology for the development of biologically active compounds.
  • In medicine for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.
  • In industry for the production of advanced materials and fine chemicals.

Q & A

Q. What are the established synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Introduction of the cyclopropylamine group via nucleophilic substitution or reductive amination.
  • Step 2 : Installation of the boronic ester (dioxaborolane) moiety through Miyaura borylation, often using Pd catalysts and pinacol borane .
  • Step 3 : Protection of the amine group with a tert-butyl carbamate (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate .
  • Purification : Chromatography or crystallization is critical for achieving >95% purity .

Key Optimization Parameters :

ParameterOptimal RangeImpact
Reaction Temperature70–80°C (borylation)Higher yields with controlled exothermicity
Catalyst Loading1–5 mol% Pd(dppf)Cl₂Balances cost and efficiency
Solvent SystemDioxane/Water (3:1)Enhances Suzuki coupling efficiency

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy :
  • ¹H NMR: Tert-butyl group (δ ~1.4 ppm, singlet), dioxaborolane methyl protons (δ ~1.3 ppm, singlet), and aromatic protons (δ ~7.2–7.5 ppm) .
  • ¹¹B NMR: Signal at δ ~30 ppm confirms boronic ester integrity .
    • HPLC : Purity >97% confirmed using C18 columns with acetonitrile/water gradients .
    • Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., 387.3 g/mol) .

Advanced Research Questions

Q. How does the dioxaborolane moiety influence reactivity in cross-coupling reactions, and what mechanistic insights are critical for optimizing yields?

The boronic ester enables Suzuki-Miyaura cross-coupling, forming carbon-carbon bonds with aryl/vinyl halides. Key considerations:

  • Mechanism : Transmetallation between Pd⁰ and the boronic ester, followed by reductive elimination .
  • Common Challenges :
  • Protodeboronation in aqueous/base conditions.
  • Steric hindrance from the tert-butyl group reduces coupling efficiency with bulky partners.
    • Solutions :
IssueMitigation Strategy
Low YieldUse PdCl₂(dppf) with K₂CO₃ in degassed solvents
Side ReactionsMaintain inert atmosphere (N₂/Ar) to prevent oxidation

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anticancer efficacy) across studies?

Discrepancies often arise from:

  • Purity Variability : Impurities (e.g., deprotected amines) can skew bioassays. Validate purity via HPLC before testing .
  • Assay Conditions :
FactorImpactExample
Cell LineVarying receptor expressionMDA-MB-231 vs. HeLa IC₅₀ differences
SolubilityUse DMSO ≤0.1% to avoid cytotoxicity
  • Structural Analogues : Compare with cyclobutyl or piperazine derivatives to isolate the role of the cyclopropyl group .

Q. What strategies enhance the compound’s stability during storage and in physiological conditions?

  • Storage : -20°C under argon, sealed with desiccants to prevent hydrolysis of the boronic ester .
  • In Vitro Stability :
ConditionHalf-LifeDegradation Pathway
pH 7.4 buffer24–48 hrsHydrolysis of boronic ester
Serum-containing media<12 hrsEsterase-mediated cleavage
  • Stabilization : Co-administration with protease inhibitors (e.g., PMSF) extends activity in cell assays .

Methodological Best Practices

Q. How can researchers design experiments to probe the tert-butyl carbamate’s role in drug delivery systems?

  • Comparative Studies : Synthesize analogues with alternative protecting groups (e.g., Fmoc) to assess release kinetics .
  • Controlled Deprotection : Use TFA in DCM (1:1 v/v) to remove the Boc group and monitor payload release via LC-MS .
  • Table: Release Efficiency
Protecting GroupRelease Rate (t₁/₂)Solubility (Log P)
Boc2 hrs (pH 5.0)2.53
Fmoc6 hrs (pH 5.0)3.10

Data Contradiction Analysis

Q. Why might catalytic activity vary significantly between small-scale and industrial syntheses?

  • Mixing Efficiency : Poor heat dissipation in large reactors leads to side reactions (e.g., dimerization).
  • Oxygen Sensitivity : Scale-up increases exposure to air, oxidizing Pd⁰ to Pd²⁺ and deactivating catalysts .
  • Solution : Use flow chemistry with microreactors to maintain optimal conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

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